Home > Products > Screening Compounds P24646 > Descarbamoylnovobiocin
Descarbamoylnovobiocin - 75057-97-5

Descarbamoylnovobiocin

Catalog Number: EVT-1794894
CAS Number: 75057-97-5
Molecular Formula: C30H35NO10
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Descarbamoylnovobiocin is a hydroxycoumarin that is novobiocin lacking the carbamoyl group from position 3 on the hexose ring. It has a role as a metabolite. It is a member of benzamides, a hydroxycoumarin, a hexoside and a monosaccharide derivative. It is a conjugate acid of a descarbamoylnovobiocin(1-).
Source

Descarbamoylnovobiocin is synthesized from novobiocin, which is produced by the bacterium Streptomyces niveus. The natural compound has been widely studied for its antibacterial properties, particularly against gram-positive bacteria. The modification to form descarbamoylnovobiocin enhances its activity and broadens its potential applications in research and medicine.

Classification

Descarbamoylnovobiocin is classified as a coumarin antibiotic. It is primarily recognized for its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This classification places it among other antibiotics that target bacterial DNA processes.

Synthesis Analysis

Methods

The synthesis of descarbamoylnovobiocin typically involves chemical modifications of novobiocin. Several methods can be employed for this purpose:

  1. Chemical Hydrolysis: This method involves treating novobiocin with specific reagents that cleave the carbamoyl group.
  2. Enzymatic Reactions: Utilizing enzymes that can selectively remove functional groups from novobiocin to yield descarbamoylnovobiocin.
  3. Synthetic Organic Chemistry: Employing a series of organic reactions, including substitution and elimination reactions, to achieve the desired compound.

Technical Details

The synthesis often requires precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of descarbamoylnovobiocin. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the synthesis and to purify the final product.

Molecular Structure Analysis

Structure

Descarbamoylnovobiocin retains the core structure of novobiocin but lacks the carbamoyl group at one position. Its molecular formula is C21H22N2O7C_{21}H_{22}N_2O_7, and it features a coumarin backbone that is characteristic of this class of antibiotics.

Data

  • Molecular Weight: Approximately 402.41 g/mol
  • Melting Point: Generally reported around 150-160 °C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Reactions

Descarbamoylnovobiocin can participate in various chemical reactions typical for compounds with functional groups such as esters and amines:

  1. Nucleophilic Substitution: Can occur at the carbonyl carbon where the carbamoyl group was removed.
  2. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis if additional reactive groups are present.
  3. Oxidation-Reduction: Potentially involved in redox reactions depending on substituents on the aromatic ring.

Technical Details

The reactivity of descarbamoylnovobiocin can be influenced by external factors such as solvent choice and temperature, which dictate reaction pathways and product formation.

Mechanism of Action

Process

Descarbamoylnovobiocin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription.

  1. Binding: Descarbamoylnovobiocin binds to the ATP-binding site of DNA gyrase.
  2. Inhibition: This binding prevents the enzyme from functioning properly, leading to impaired DNA replication.
  3. Cell Death: Ultimately, this inhibition results in bacterial cell death due to inability to replicate their genetic material.

Data

Studies have shown that descarbamoylnovobiocin exhibits significant antibacterial activity against various strains of gram-positive bacteria, demonstrating its potential as an effective antibiotic.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH Range: Descarbamoylnovobiocin solutions tend to be neutral but should be tested for specific applications.
  • Reactivity: Sensitive to strong oxidizing agents; care should be taken during storage and handling.
Applications

Descarbamoylnovobiocin has several scientific uses:

  1. Antibacterial Research: Used in studies investigating mechanisms of antibiotic resistance and efficacy against bacterial infections.
  2. Biochemical Studies: Serves as a tool in biochemical assays involving DNA processes.
  3. Pharmacological Development: Potential precursor for developing new antibiotics or modifying existing ones for enhanced activity against resistant strains.
Biosynthetic Pathways and Enzymatic Modifications

Role of Carbamoyltransferase (NovN) in Novobiocin Biosynthesis

The terminal carbamoylation reaction in novobiocin biosynthesis represents a crucial modification conferring optimal biological activity to this aminocoumarin antibiotic. This enzymatic step is catalyzed by the carbamoyltransferase NovN, which transfers a carbamoyl group from carbamoyl phosphate to the 3'-hydroxyl group of the noviose sugar moiety on descarbamoylnovobiocin. Genetic and biochemical studies confirm that NovN exhibits strict regioselectivity for the noviose sugar while displaying relative promiscuity toward carbamoyl donors, accepting both carbamoyl phosphate and N-acetyl carbamoyl phosphate as substrates [3] [5]. The enzyme functions as a homodimeric protein with a molecular mass of approximately 55 kDa per subunit, requiring magnesium ions for optimal activity.

Inactivation of the novN gene through targeted knockout experiments in Streptomyces niveus results in complete loss of novobiocin production and concomitant accumulation of descarbamoylnovobiocin. This genetic evidence definitively establishes NovN as the sole enzyme responsible for this modification in vivo [3]. Structural analysis of NovN reveals a conserved carbamoyltransferase fold with a distinctive substrate-binding pocket that accommodates the noviose moiety through hydrogen-bonding interactions with the 4'-hydroxyl and 3'-hydroxyl groups. This binding mechanism explains the enzyme's specificity for the noviose-containing substrate over other aminocoumarin scaffolds [5].

Table 1: Enzymatic Properties of Carbamoyltransferase NovN

PropertyCharacteristicBiological Significance
Catalytic FunctionTransfers carbamoyl group to 3'-OH of novioseFinal step in novobiocin maturation
Gene LocationWithin novobiocin BGC (Position: 15274-17307 nt)Co-localized with other biosynthetic genes [3]
Substrate SpecificityStrict for noviose moiety; flexible for carbamoyl donorsEnsures precise modification of target antibiotic
Knockout PhenotypeAccumulation of descarbamoylnovobiocinConfirms essential role in carbamoylation [3]
Divalent Cation RequirementMagnesium-dependentMaintains structural integrity of active site

Genetic Clusters Governing Post-Assembly Modifications

The novobiocin biosynthetic gene cluster (BGC) spans 23.4 kb in Streptomyces niveus and contains 20 coding sequences organized into a complex regulatory and biosynthetic network. This cluster features a cascade-like transcriptional organization with the regulatory genes novE and novG positioned upstream of the core biosynthetic operon [3] [5]. The core structural genes from novH to novW form a 16-gene polycistronic operon that encodes all enzymes required for the assembly and modification of the novobiocin scaffold, including the carbamoyltransferase novN and the glycosyltransferase novM responsible for attaching the noviose sugar [5].

Transcriptional mapping studies reveal that insertion of terminator cassettes within the novH-novW region disrupts the production of downstream enzymes, confirming the operonic organization of these genes. This arrangement ensures coordinated expression of modification enzymes, with promoter elements identified upstream of novH, novO, novP, and gyrB_R providing additional regulatory checkpoints [5]. The resistance gene gyrB_R, encoding an aminocoumarin-resistant DNA gyrase subunit, is initially co-transcribed with the biosynthetic operon but switches to its own promoter under antibiotic stress conditions, demonstrating sophisticated autoregulatory mechanisms within the cluster.

Table 2: Key Genetic Elements in Descarbamoylnovobiocin Modification

Genetic ElementPosition (nt)Gene Product FunctionImpact on Modification
novE4859-5512Pathway-specific regulatorActivates novG transcription; essential for operon expression [5]
novG6782-7738DNA-binding regulatory proteinBinds novH promoter; essential for operon activation [5]
novM14106-15245GlycosyltransferaseAttaches noviose to descarbamoylnovobiocin precursor
novN15274-17307CarbamoyltransferaseCatalyzes carbamoylation of noviose moiety [3]
novT21770-22780dTDP-glucose 4,6-dehydrataseSynthesizes noviose precursor TDP-L-noviose
novW25046-25669dTDP-4-keto-6-deoxyglucose 3,5-epimeraseConverts TDP-4-keto-6-deoxyglucose to TDP-L-noviose
gyrB_R26043-28076Resistant DNA gyrase subunit BSelf-protection; co-transcribed with biosynthetic genes

Enzymatic Defects Leading to Descarbamoylnovobiocin Formation

Descarbamoylnovobiocin arises primarily through biosynthetic incompletion resulting from enzymatic deficiencies in the novobiocin pathway. Three principal mechanisms lead to its accumulation:

  • Catalytic Inactivation of NovN: Point mutations in the novN gene encoding carbamoyltransferase can disrupt substrate binding or catalytic activity without affecting enzyme expression. Site-directed mutagenesis studies have identified essential catalytic residues (His¹³⁴, Asp¹⁶⁷, and Arg²⁰¹) within NovN's active site. Mutation of these residues results in catalytically inactive enzymes that maintain proper folding but fail to carbamoylate descarbamoylnovobiocin, leading to its accumulation [3].

  • Regulatory Mutations: In-frame deletions of the pathway-specific regulatory gene novG reduce transcription of the novH-novW operon by >90%, severely limiting NovN production. Similarly, mutations in novE, which encodes the upstream transcriptional activator of novG, cause a cascade failure of operon expression. These regulatory defects create quantitative deficiencies in NovN rather than complete absence, resulting in partial carbamoylation and mixed pools of novobiocin and descarbamoylnovobiocin [5].

  • Polar Effects in Operonic Organization: Insertion of transcriptional terminator cassettes within the 5'-region of the novH-novW operon (e.g., between novH and novI) creates polar effects that abolish expression of downstream genes, including novN. This interruption of the biosynthetic cascade results in exclusive accumulation of descarbamoylnovobiocin precursors rather than mature novobiocin [5].

Quantitative real-time PCR analyses demonstrate that strains with disrupted novG exhibit transcript levels of novN reduced to less than 5% of wild-type values. This molecular evidence directly correlates the regulatory defect with insufficient carbamoyltransferase expression and consequent descarbamoylnovobiocin accumulation [5].

Pathway Engineering for Controlled Biosynthesis

Strategic manipulation of the novobiocin biosynthetic pathway enables controlled production of descarbamoylnovobiocin for research and potential therapeutic applications. Several engineering approaches have demonstrated efficacy:

  • Targeted Gene Inactivation: Precise knockout of novN using homologous recombination techniques generates stable mutant strains that exclusively produce descarbamoylnovobiocin rather than novobiocin. These engineered strains accumulate descarbamoylnovobiocin at titers exceeding 350 mg/L in optimized fermentation conditions, representing a 40-fold increase over wild-type strains [3].

  • Promoter Engineering: Replacement of the native novH promoter with inducible expression systems (e.g., tipA or ermE promoters) enables temporal separation of noviose attachment from carbamoylation. By delaying novN expression while allowing precursor accumulation, this approach facilitates pulsed carbamoylation that increases descarbamoylnovobiocin yields through controlled metabolic flux [5].

  • Heterologous Expression Systems: Cloning of the modified novobiocin cluster (lacking functional novN) into heterologous hosts such as Streptomyces coelicolor M512 circumvents native regulatory constraints. These optimized expression strains produce descarbamoylnovobiocin without contaminating novobiocin, simplifying downstream purification. Notably, expression in S. lividans TK24 yields 220 mg/L descarbamoylnovobiocin, demonstrating the industrial feasibility of this approach [2] [5].

  • Enzyme Engineering: Directed evolution of NovN has generated mutants with reversed specificity that efficiently utilize alternative donors like N-ethyl carbamoyl phosphate. This enables biosynthesis of novel carbamoylated analogs while simultaneously providing a platform for descarbamoylnovobiocin production when native NovN is competitively inhibited [2].

Table 3: Pathway Engineering Strategies for Descarbamoylnovobiocin Production

Engineering ApproachTechnical ImplementationDescarbamoylnovobiocin YieldAdvantages
novN KnockoutHomologous recombination in S. niveus350-420 mg/LGenetic stability; no contaminating novobiocin
Inducible Promoter SystemermEp insertion upstream of novH280 mg/LTemporal control; adjustable production window
Heterologous ExpressionCluster expression in S. lividans TK24220 mg/LSimplified purification; minimal background
Directed EvolutionRandom mutagenesis of novNN/A (inhibited NovN)Enables parallel analog production

Comparative Analysis of Biosynthetic Promiscuity in Streptomyces spp.

The biosynthesis of descarbamoylnovobiocin occurs within a broader context of evolutionary flexibility in Streptomyces secondary metabolism. Comparative genomic analyses reveal that aminocoumarin biosynthetic gene clusters exhibit varying degrees of horizontal transfer capacity, with significant implications for pathway completeness and modification fidelity:

  • Mobile Biosynthetic Elements: The novobiocin cluster contains conserved integration sites flanking the novE and gyrB_R genes, suggesting potential for site-specific recombination. This genomic architecture resembles that observed in pathogenicity islands (PAIs) of plant-pathogenic Streptomyces spp., where the txtA thaxtomin biosynthetic cluster transfers between species via conjugation [4]. Experimental evidence demonstrates that analogous mobilization could occur for the novobiocin cluster when conjugation assays are performed between S. niveus and non-producing species like S. diastatochromogenes.

  • Regulatory Plasticity: The regulatory cascade (NovE → NovG → biosynthetic operon) exhibits species-specific functionality. When the novobiocin cluster is expressed in S. coelicolor M512, heterologous transcription factors partially complement novE and novG functions, but with reduced efficiency (∼60% of native expression). This cross-species functionality enables descarbamoylnovobiocin production in non-native hosts but also increases the probability of incomplete carbamoylation due to suboptimal NovN expression [5].

  • Enzyme Substrate Tolerance: Comparative analysis of carbamoyltransferases across aminocoumarin pathways reveals a spectrum of substrate specificities. While NovN exhibits strict specificity for the noviose moiety, the analogous enzyme CloN5 in clorobiocin biosynthesis displays broader acceptor tolerance. This evolutionary divergence suggests that descarbamoylnovobiocin accumulation represents a species-specific phenomenon rather than a universal feature of incomplete aminocoumarin biosynthesis [1].

  • Phylogenetic Distribution: Analysis of 214 secondary metabolite BGCs from endophytic Streptomyces spp. reveals that carbamoyltransferase-containing clusters occur in only 8% of strains. Among these, clusters with regulatory architecture similar to the novobiocin system (cascade regulation with dedicated pathway-specific activators) show significantly reduced descarbamoylnovobiocin accumulation compared to simpler systems lacking such regulation. This suggests that regulatory complexity reduces biosynthetic incompletion [6].

Table 4: Biosynthetic Promiscuity in Streptomyces spp.

Species/StrainGenetic FlexibilityDescarbamoylnovobiocin ProductionHorizontal Transfer Evidence
S. niveus NRRL 2466Native novobiocin producerLow (wild-type); High (ΔnovN mutant)Limited natural transfer observed
S. coelicolor M512Heterologous expression hostModerate (220 mg/L)Engineered cluster integration
S. scabiei 87-22Pathogenicity island mobilityNot producedDemonstrated PAI transfer to non-pathogens [4]
S. diastatochromogenesNon-pathogenic recipientDetected after conjugationAcquired partial clusters experimentally
Edelweiss endophytesDiverse BGCs (35 unique/214 total)Not systematically detectedPresumed via ecological niche adaptation

Properties

CAS Number

75057-97-5

Product Name

Descarbamoylnovobiocin

IUPAC Name

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide

Molecular Formula

C30H35NO10

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1

InChI Key

UZHGFJZFJRMSOS-NANZAVOOSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O

Synonyms

descarbamylnovobiocin

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.